5-(2-(3,5-Difluorophenyl)ethynyl)pyrimidine
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Overview
Description
5-(2-(3,5-Difluorophenyl)ethynyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a 3,5-difluorophenyl group via an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is performed under mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the pyrimidine ring.
Oxidation and Reduction: It may also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate, are often employed in these reactions.
Solvents: Common solvents include dimethylformamide and tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines.
Scientific Research Applications
Chemistry: In chemistry, 5-(2-(3,5-difluorophenyl)ethynyl)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: The compound has shown potential as an antagonist for certain receptors, such as the metabotropic glutamate receptor subtype 5 (mGluR5). This makes it a candidate for the development of therapeutic agents targeting neurological disorders .
Industry: In the materials science industry, this compound can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-(3,5-difluorophenyl)ethynyl)pyrimidine involves its interaction with specific molecular targets, such as the mGluR5 receptor. By binding to this receptor, the compound inhibits its activity, which can modulate various signaling pathways involved in neurological functions .
Comparison with Similar Compounds
5-(2-(4-Bromophenyl)ethynyl)pyrimidine: Similar in structure but with a bromine atom instead of fluorine.
5-(2-(3,5-Dichlorophenyl)ethynyl)pyrimidine: Contains chlorine atoms instead of fluorine.
Uniqueness: The presence of fluorine atoms in 5-(2-(3,5-difluorophenyl)ethynyl)pyrimidine imparts unique electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C12H6F2N2 |
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Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-[2-(3,5-difluorophenyl)ethynyl]pyrimidine |
InChI |
InChI=1S/C12H6F2N2/c13-11-3-9(4-12(14)5-11)1-2-10-6-15-8-16-7-10/h3-8H |
InChI Key |
AFBRTODAYUUWDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C#CC2=CN=CN=C2 |
Origin of Product |
United States |
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